molecular formula C11H12N2O3S2 B11077057 6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B11077057
M. Wt: 284.4 g/mol
InChI Key: RSERAOYOWCVUIY-UHFFFAOYSA-N
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Description

6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and a pyrrolidine sulfonyl group, which enhances its chemical reactivity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a sulfonylation reaction. This involves reacting the benzothiazole core with pyrrolidine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole core.

Scientific Research Applications

6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The pyrrolidine sulfonyl group enhances its ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12N2O3S2

Molecular Weight

284.4 g/mol

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H12N2O3S2/c14-11-12-9-4-3-8(7-10(9)17-11)18(15,16)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,14)

InChI Key

RSERAOYOWCVUIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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